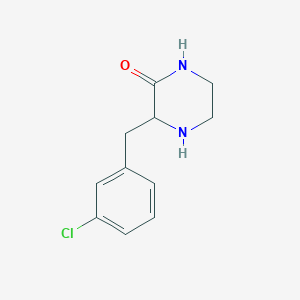

3-(3-Chloro-benzyl)-piperazin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

®-3-(3-Chlorobenzyl)piperazin-2-one is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 3-chlorobenzyl group and a ketone functional group at the second position. Piperazine derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(3-Chlorobenzyl)piperazin-2-one typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as piperazine and 3-chlorobenzyl chloride.

N-Alkylation: The first step involves the N-alkylation of piperazine with 3-chlorobenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction is usually carried out in an organic solvent like dichloromethane or toluene.

Oxidation: The resulting N-(3-chlorobenzyl)piperazine is then subjected to oxidation to introduce the ketone functional group at the second position. This can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide.

Industrial Production Methods

In an industrial setting, the production of ®-3-(3-Chlorobenzyl)piperazin-2-one may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

®-3-(3-Chlorobenzyl)piperazin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify its structure.

Reduction: Reduction reactions can be used to convert the ketone group to an alcohol or other functional groups.

Substitution: The chlorobenzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the ketone group can yield ®-3-(3-Chlorobenzyl)piperazin-2-ol, while substitution of the chlorobenzyl group can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

®-3-(3-Chlorobenzyl)piperazin-2-one has several applications in scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block for the development of new chemical entities.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Piperazine derivatives, including ®-3-(3-Chlorobenzyl)piperazin-2-one, are investigated for their potential therapeutic applications, such as in the treatment of neurological disorders and infectious diseases.

Industry: The compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of ®-3-(3-Chlorobenzyl)piperazin-2-one depends on its specific biological target. In general, piperazine derivatives can interact with various molecular targets, including enzymes, receptors, and ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Similar Compounds

®-3-(3-Fluorobenzyl)piperazin-2-one: Similar structure with a fluorine atom instead of chlorine.

®-3-(3-Methylbenzyl)piperazin-2-one: Similar structure with a methyl group instead of chlorine.

®-3-(3-Bromobenzyl)piperazin-2-one: Similar structure with a bromine atom instead of chlorine.

Uniqueness

®-3-(3-Chlorobenzyl)piperazin-2-one is unique due to the presence of the chlorine atom, which can influence its chemical reactivity and biological activity. The chlorine atom can participate in various interactions, such as hydrogen bonding and halogen bonding, which can affect the compound’s binding affinity and selectivity for its molecular targets.

Biological Activity

3-(3-Chloro-benzyl)-piperazin-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and case studies highlighting its pharmacological potential.

Chemical Structure and Properties

The molecular formula of this compound is C12H14ClN2O. It features a piperazine ring substituted with a chloro-benzyl group, which influences its reactivity and biological properties. The compound's unique substitution pattern on the piperazine ring is crucial for its pharmacological activity.

Biological Activity Overview

The biological activities of this compound include:

- Antidepressant Effects : Some derivatives exhibit potential as antidepressants due to their ability to modulate neurotransmitter systems.

- Anticancer Activity : Research indicates that compounds with similar structures can inhibit cell proliferation in various cancer cell lines, suggesting potential anticancer properties .

- Receptor Antagonism : Similar piperazine derivatives have been identified as potent antagonists for chemokine receptors, which are involved in inflammatory responses .

Synthesis Methods

Several methods have been developed for synthesizing this compound, often involving the reaction of piperazine with appropriate chloro-benzyl derivatives. The synthesis typically requires careful control of reaction conditions to optimize yield and purity.

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for enhancing the biological efficacy of this compound. The presence of the chloro group and the positioning of substituents on the piperazine ring significantly influence the compound's activity. For instance, modifications to the nitrogen atoms or the introduction of additional functional groups can enhance receptor binding affinity and selectivity.

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 1-(4-Chlorobenzyl)-piperazine | Piperazine ring with a para-chlorobenzyl group | Neuropharmacological effects |

| 1-(3-Trifluoromethylbenzyl)-piperazine | Piperazine ring with a trifluoromethylbenzyl group | Distinct electronic properties |

| 1-(4-Methylbenzyl)-piperazine | Piperazine ring with a para-methylbenzyl group | Increased lipophilicity compared to chlorinated variants |

Case Studies

- Antidepressant Activity : A study indicated that derivatives of piperazine compounds showed significant modulation of serotonin and norepinephrine levels, suggesting their potential as antidepressants.

- Anticancer Properties : In vitro studies demonstrated that similar compounds inhibited proliferation in HeLa cells with IC50 values in the low micromolar range, indicating promising anticancer activity .

- Receptor Binding Studies : Research on related piperazine compounds revealed high binding affinity for CCR3 receptors, which play a critical role in immune responses and inflammation. This suggests that this compound may also exhibit similar receptor antagonism .

Properties

Molecular Formula |

C11H13ClN2O |

|---|---|

Molecular Weight |

224.68 g/mol |

IUPAC Name |

3-[(3-chlorophenyl)methyl]piperazin-2-one |

InChI |

InChI=1S/C11H13ClN2O/c12-9-3-1-2-8(6-9)7-10-11(15)14-5-4-13-10/h1-3,6,10,13H,4-5,7H2,(H,14,15) |

InChI Key |

UHFXCTVUTRBTBQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CNC(=O)C(N1)CC2=CC(=CC=C2)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.